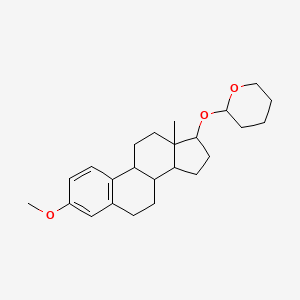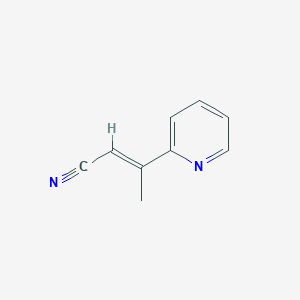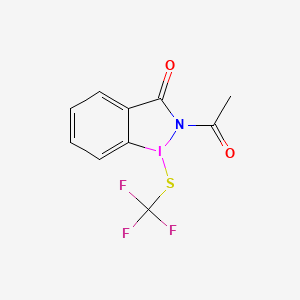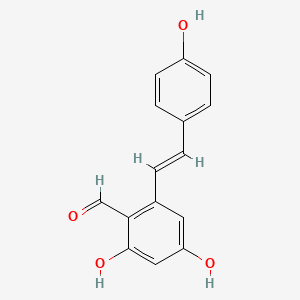![molecular formula C8H14ClNO2 B15361089 Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C8H14ClNO2. It is a hydrochloride salt derived from the carboxylate ester of 3-azabicyclo[4.1.0]heptane. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from readily available precursors.
One common method involves the cyclization of a suitable precursor followed by esterification and hydrochloride formation.
Industrial Production Methods:
Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Different substituted derivatives of the bicyclic structure.
Chemistry:
Used as a building block in organic synthesis for the construction of complex molecules.
Studied for its reactivity and potential as a synthetic intermediate.
Biology:
Investigated for its biological activity and potential as a lead compound in drug discovery.
Studied for its interaction with biological targets and pathways.
Medicine:
Explored for its therapeutic potential in various diseases.
Potential use in the development of new pharmaceuticals.
Industry:
Utilized in the chemical industry for the synthesis of specialty chemicals and materials.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
類似化合物との比較
6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
3-azabicyclo[3.1.1]heptanes
Uniqueness:
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(8)2-3-9-5-8;/h6,9H,2-5H2,1H3;1H |
InChIキー |
MDEDXJZMSXDUDL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC1CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dicyclohexyl-[[5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B15361035.png)




![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)


![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)
